DS69910557

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

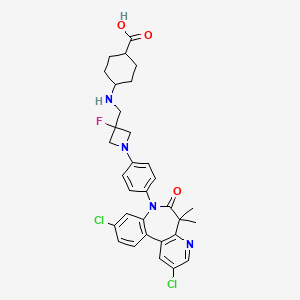

C32H33Cl2FN4O3 |

|---|---|

Poids moléculaire |

611.5 g/mol |

Nom IUPAC |

4-[[1-[4-(2,9-dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C32H33Cl2FN4O3/c1-31(2)28-26(13-21(34)15-36-28)25-12-5-20(33)14-27(25)39(30(31)42)24-10-8-23(9-11-24)38-17-32(35,18-38)16-37-22-6-3-19(4-7-22)29(40)41/h5,8-15,19,22,37H,3-4,6-7,16-18H2,1-2H3,(H,40,41) |

Clé InChI |

JAOGFYSXDYNYSX-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2=C(C=C(C=N2)Cl)C3=C(C=C(C=C3)Cl)N(C1=O)C4=CC=C(C=C4)N5CC(C5)(CNC6CCC(CC6)C(=O)O)F)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DS69910557: A Novel hPTHR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS69910557 is a potent, selective, and orally bioavailable small molecule antagonist of the human parathyroid hormone 1 receptor (hPTHR1), a class B G-protein coupled receptor (GPCR). Developed for potential therapeutic application in conditions characterized by excessive PTHR1 activation, such as hyperparathyroidism and hypercalcemia of malignancy, this compound demonstrates promising preclinical activity. This document provides a comprehensive overview of the mechanism of action, pharmacological properties, and key experimental data for this compound, based on publicly available scientific literature.

Introduction

The parathyroid hormone 1 receptor (hPTHR1) is a critical regulator of calcium and phosphate (B84403) homeostasis. Its activation by endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP), triggers a cascade of intracellular signaling events, primarily through the Gs/adenylyl cyclase/cAMP pathway. Dysregulation of this pathway can lead to significant skeletal and renal complications. This compound has emerged from lead optimization of a pyrido[2,3-d][1]benzazepin-6-one derivative series as a promising therapeutic candidate that competitively inhibits hPTHR1 signaling.[1]

Core Mechanism of Action

This compound functions as a competitive antagonist at the human parathyroid hormone 1 receptor (hPTHR1). By binding to the receptor, it prevents the association of the endogenous agonists, PTH and PTHrP, thereby inhibiting the conformational changes required for receptor activation and downstream signaling. This blockade of the Gs/adenylyl cyclase pathway leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn mitigates the physiological effects of excessive PTHR1 stimulation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Assay |

| hPTHR1 Antagonistic Activity (IC50) | 0.08 µM | cAMP Accumulation Assay |

| hERG Channel Inhibition (IC50) | > 3 µM | Electrophysiology Assay |

| Species | Dose (p.o.) | Effect | Time Point |

| Rat | 5 mg/kg | Significant decrease in plasma calcium concentration | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

hPTHR1 Antagonistic Activity Assay (cAMP Accumulation)

-

Cell Line: HEK293 cells stably expressing recombinant human PTHR1.

-

Assay Principle: Measurement of the inhibition of PTH-induced intracellular cAMP production.

-

Protocol:

-

Cells are seeded in 96-well plates and cultured to confluency.

-

The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of this compound for 15 minutes.

-

Human PTH (1-34) is added at a final concentration corresponding to its EC80 to stimulate the receptor.

-

The incubation is continued for 30 minutes at 37°C.

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

-

hERG Channel Inhibition Assay

-

System: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.

-

Assay Principle: To assess the potential for off-target cardiovascular risk by measuring the inhibition of the hERG potassium channel current.

-

Protocol:

-

Cells are subjected to whole-cell voltage-clamp recording.

-

A specific voltage protocol is applied to elicit hERG tail currents.

-

A stable baseline current is established before the application of this compound at various concentrations.

-

The percentage of current inhibition is determined at each concentration.

-

IC50 values are calculated from the concentration-response relationship.

-

In Vivo Hypocalcemic Effect in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Protocol:

-

Animals are fasted overnight prior to dosing.

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

-

Blood samples are collected at predetermined time points post-dosing.

-

Plasma is separated by centrifugation.

-

Plasma calcium concentrations are measured using a colorimetric assay or an automated clinical chemistry analyzer.

-

The change in plasma calcium levels from baseline is calculated for each treatment group.

-

Conclusion

This compound is a potent and selective antagonist of the hPTHR1 with demonstrated oral activity in preclinical models. Its mechanism of action, centered on the competitive inhibition of PTH and PTHrP signaling, supports its development as a potential therapeutic for disorders associated with excessive hPTHR1 activation. The favorable in vitro and in vivo profiles warrant further investigation to establish its clinical utility.

References

DS69910557: A Potent and Orally Bioavailable PTHR1 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DS69910557 is a novel, potent, and selective small-molecule antagonist of the human parathyroid hormone 1 receptor (hPTHR1). Developed as an orally active agent, it presents a promising therapeutic candidate for conditions characterized by excessive PTHR1 activation, such as hyperparathyroidism and hypercalcemia of malignancy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental methodologies for its evaluation.

Introduction to PTHR1 and the Therapeutic Rationale for Antagonism

The parathyroid hormone 1 receptor (PTHR1) is a class B G-protein coupled receptor (GPCR) that plays a critical role in calcium and phosphate (B84403) homeostasis.[1] Its endogenous ligands are the parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).[1] Upon activation, PTHR1 initiates downstream signaling through two primary pathways: the Gs/adenylyl cyclase/cAMP/PKA pathway and the Gq/phospholipase C/IP3/DAG/PKC pathway.[1][2] Dysregulation of PTHR1 signaling, often due to oversecretion of PTH or PTHrP, can lead to severe clinical manifestations, including hypercalcemia, bone resorption, and renal complications. Consequently, the development of potent and selective PTHR1 antagonists is a key strategy for the management of these disorders.

This compound: A Profile of a Novel PTHR1 Antagonist

This compound, identified as compound 19e in its discovery series, is a pyrido[2,3-d][3]benzazepin-6-one derivative with high antagonistic potency for hPTHR1.[4] Its chemical structure has been optimized for oral bioavailability and selectivity, positioning it as a promising candidate for clinical development.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Assay | Reference |

| hPTHR1 Antagonism (IC50) | 0.08 µM | cAMP accumulation assay | [4] |

| hERG Channel Selectivity | Excellent at 3 µM | Not specified | [4] |

| Parameter | Species | Dose | Observation | Reference |

| In Vivo Efficacy | Rat | 5 mg/kg (p.o.) | Decrease in plasma calcium concentration | [4] |

| Pharmacokinetic Profile | Rat | Not specified | Excellent PK profile, high maximum plasma concentration and plasma exposure | [4] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the hPTHR1, blocking the binding of PTH and PTHrP and thereby inhibiting downstream signaling cascades. The primary signaling pathways affected are the Gs- and Gq-mediated pathways.

PTHR1 Signaling Pathway

PTHR1 Signaling Cascade and Point of Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

In Vitro hPTHR1 Antagonist Assay (cAMP Accumulation)

This assay quantifies the ability of this compound to inhibit the PTH-induced production of cyclic AMP (cAMP) in cells expressing hPTHR1.

Materials:

-

HEK293 cells stably expressing hPTHR1

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

Human PTH(1-34)

-

This compound

-

cAMP detection kit (e.g., HTRF, ELISA)

Protocol:

-

Cell Culture: Culture hPTHR1-expressing HEK293 cells in T75 flasks until 80-90% confluency.

-

Cell Plating: Harvest cells and seed into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Antagonist Incubation: Remove culture medium from the cell plate and add the this compound dilutions. Incubate for 30 minutes at room temperature.

-

Agonist Stimulation: Add a fixed concentration of hPTH(1-34) (typically EC80) to all wells except for the negative control. Incubate for 30 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

hERG Channel Selectivity Assay (Automated Patch Clamp)

This assay assesses the potential for this compound to inhibit the hERG potassium channel, a critical off-target liability that can lead to cardiac arrhythmias.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

Extracellular and intracellular recording solutions

-

This compound

-

Automated patch-clamp system (e.g., QPatch, Patchliner)

Protocol:

-

Cell Preparation: Culture and harvest hERG-expressing HEK293 cells.

-

System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

-

Cell Sealing: Load the cell suspension into the system. The system will automatically establish whole-cell patch-clamp configurations.

-

Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol.

-

Compound Application: Apply a range of concentrations of this compound to the cells.

-

Post-Compound Recording: Record hERG currents in the presence of the compound.

-

Data Analysis: Measure the peak tail current at each compound concentration and normalize to the baseline current. Calculate the percent inhibition and, if applicable, determine the IC50 value.

In Vivo Pharmacokinetic and Efficacy Study in Rats

This study evaluates the oral bioavailability, pharmacokinetic profile, and in vivo efficacy of this compound in a rodent model.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulation for oral administration (e.g., suspension in 0.5% methylcellulose)

-

Blood collection supplies (e.g., EDTA tubes)

-

Analytical equipment for plasma drug concentration determination (e.g., LC-MS/MS)

-

Calcium assay kit

Protocol:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.

-

Dosing: Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 5 mg/kg).

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Pharmacokinetic Analysis: Determine the plasma concentration of this compound at each time point using a validated LC-MS/MS method. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Efficacy Analysis: Measure the plasma calcium concentration in samples from a separate cohort of animals at a predetermined time point after dosing to assess the in vivo antagonistic effect.

Experimental and Logical Workflow Diagrams

In Vitro Antagonist Assay Workflow

Workflow for the in vitro hPTHR1 antagonist cAMP assay.

In Vivo Study Logical Flow

Logical flow for the in vivo pharmacokinetic and pharmacodynamic evaluation.

Conclusion

This compound is a potent, selective, and orally bioavailable hPTHR1 antagonist with a promising preclinical profile. The data presented herein support its further investigation as a therapeutic agent for disorders associated with excessive PTHR1 signaling. The provided experimental protocols offer a framework for the continued evaluation and characterization of this and similar compounds in drug discovery and development programs.

References

- 1. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

DS69910557: A Technical Guide for Hyperparathyroidism Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS69910557 is a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[1][2] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this small molecule presents a promising avenue for the research and potential treatment of hyperparathyroidism and other conditions characterized by excessive PTHR1 signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies based on available information. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Core Compound Details

| Parameter | Value | Reference |

| Compound Name | This compound | [Arai et al., 2022] |

| Target | Human Parathyroid Hormone Receptor 1 (hPTHR1) | [Arai et al., 2022] |

| Activity | Antagonist | [Arai et al., 2022] |

| IC50 | 0.08 µM | [1][2] |

| Mode of Action | Competitive antagonist of PTH/PTHrP binding to PTHR1 | Inferred |

| Oral Bioavailability | Yes | [Arai et al., 2022] |

In Vitro Efficacy and Selectivity

This compound demonstrates high potency in inhibiting the activity of the human parathyroid hormone receptor 1.

| Assay Type | Key Findings | Reference |

| hPTHR1 Antagonism | IC50 of 0.08 µM | [1][2] |

| hERG Channel Selectivity | Excellent selectivity against the hERG channel | [Arai et al., 2022] |

Experimental Protocol: hPTHR1 Antagonism Assay (Inferred)

While the exact protocol from the primary literature is not available, a typical competitive binding assay or a functional assay measuring the inhibition of PTH-induced cyclic AMP (cAMP) production would be employed to determine the IC50 value.

Example Protocol (cAMP Assay):

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human PTHR1 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: Human PTH (1-34) is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80) to stimulate cAMP production.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic equation.

In Vivo Efficacy

In vivo studies in rats have demonstrated the ability of orally administered this compound to modulate calcium levels.

| Animal Model | Dosing | Key Findings | Reference |

| Rat | Oral administration | Demonstrated in vivo potency to decrease plasma calcium concentration | [Arai et al., 2022] |

Experimental Protocol: In Vivo Calcium Reduction in a Rat Model (Inferred)

The following is an inferred protocol based on standard practices for evaluating PTHR1 antagonists in rodent models of hypercalcemia.

-

Animal Model: Male Sprague-Dawley rats are used. Hypercalcemia can be induced by continuous infusion of human PTH (1-34) via osmotic mini-pumps.

-

Acclimatization: Animals are acclimatized for at least one week before the study.

-

Grouping: Animals are randomly assigned to vehicle control and this compound treatment groups.

-

Dosing: this compound is formulated in an appropriate vehicle and administered orally at specified doses.

-

Blood Sampling: Blood samples are collected at various time points post-dose via a suitable method (e.g., tail vein).

-

Biochemical Analysis: Plasma calcium levels are measured using a calcium-specific assay.

-

Data Analysis: Changes in plasma calcium levels between the treatment and vehicle groups are statistically analyzed.

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the hPTHR1, a G protein-coupled receptor (GPCR). The primary signaling pathway activated by PTHR1 upon binding of its endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP), is the Gαs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. By blocking the binding of these agonists, this compound is expected to inhibit this downstream signaling cascade.

Caption: PTHR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The preclinical evaluation of a novel hPTHR1 antagonist like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical experimental workflow for the evaluation of this compound.

Logical Relationship of Key Findings

The development and characterization of this compound follow a logical progression from its initial identification to the demonstration of its potential therapeutic effect.

Caption: Logical flow from in vitro properties to in vivo potential of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of the PTHR1 in health and disease. Its potency, selectivity, and oral bioavailability make it a strong candidate for further preclinical and potentially clinical development for the treatment of hyperparathyroidism and other related disorders. This guide provides a foundational understanding of this compound, and it is recommended that researchers consult the primary literature for more in-depth information as it becomes available.

Disclaimer: The experimental protocols provided are inferred based on standard methodologies and the available abstracts. For precise experimental details, it is imperative to consult the full-text publication by Arai et al. (2022) in Bioorganic & Medicinal Chemistry, volume 64, article 116763.

References

In-Depth Technical Guide: The Compound DS69910557 and Its Effects on Bone Metabolism

Notice: Publicly available scientific literature, clinical trial registries, and patent databases contain no specific information regarding a compound designated "DS69910557." This identifier may correspond to an internal, preclinical research code that has not yet been disclosed.

The following guide is a structured template demonstrating the expected content and format for an in-depth technical analysis of a novel therapeutic agent for bone metabolism. Should information on this compound become public, this framework can be populated accordingly. The placeholder data and diagrams are based on common mechanisms in bone metabolism research.

Executive Summary

This document provides a comprehensive technical overview of this compound, a novel investigational agent, and its putative effects on bone metabolism. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the compound's hypothesized mechanism of action, summarizes key preclinical and clinical data through structured tables, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Hypothesized Mechanism of Action

This section would typically describe the molecular target and signaling pathway of the compound. As an illustrative example, we will proceed assuming this compound is an inhibitor of Sclerostin (SOST), a key negative regulator of bone formation.

Sclerostin, primarily secreted by osteocytes, inhibits bone formation by binding to LRP5/6 receptors, thereby antagonizing the Wnt signaling pathway. Inhibition of the Wnt pathway prevents the nuclear translocation of β-catenin, which is required for the transcription of genes essential for osteoblast differentiation and function.

This compound is hypothesized to be a monoclonal antibody or small molecule inhibitor that binds directly to sclerostin, preventing its interaction with LRP5/6. This "release of the brake" on Wnt signaling is expected to enhance osteoblast activity and increase bone formation, leading to a net gain in bone mass and strength.

Signaling Pathway Diagram

Quantitative Data Summary

This section would present empirical data from studies. The tables below are illustrative examples of how such data would be structured.

Table 1: In Vitro Efficacy in Osteoblast Precursor Cells

| Metric | Control | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) |

| Alkaline Phosphatase (ALP) Activity (U/L) | 15.2 ± 2.1 | 35.8 ± 3.5 | 78.4 ± 5.9 | 95.3 ± 7.2 |

| Mineralized Nodule Formation (Area %) | 4.1 ± 1.0 | 12.5 ± 2.2 | 28.9 ± 3.1 | 35.7 ± 3.8 |

| Runx2 Gene Expression (Fold Change) | 1.0 | 2.5 ± 0.4 | 5.8 ± 0.7 | 8.2 ± 1.1 |

Table 2: Effects on Bone Mineral Density (BMD) in Ovariectomized Rat Model (12 weeks)

| Site | Sham | OVX + Vehicle | OVX + this compound (1 mg/kg) | OVX + this compound (5 mg/kg) |

| Femoral Neck BMD (g/cm²) | 0.25 ± 0.02 | 0.18 ± 0.03 | 0.22 ± 0.02 | 0.24 ± 0.03 |

| Lumbar Spine (L4-L5) BMD (g/cm²) | 0.31 ± 0.03 | 0.22 ± 0.04 | 0.27 ± 0.03 | 0.30 ± 0.04 |

Table 3: Bone Turnover Markers in Phase I Human Study (Day 28)

| Marker | Placebo (% Change from Baseline) | This compound (3 mg/kg) (% Change from Baseline) |

| Procollagen type I N-terminal propeptide (P1NP) | -5% ± 4% | +150% ± 25% |

| C-terminal telopeptide of type I collagen (CTX) | +2% ± 6% | -45% ± 15% |

| Osteocalcin | -3% ± 5% | +120% ± 20% |

Experimental Protocols

This section provides the necessary detail for other researchers to replicate key experiments.

In Vitro Osteoblast Differentiation Assay

-

Cell Culture: Mouse osteoblast precursor cells (MC3T3-E1) were cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C, 5% CO₂.

-

Differentiation Induction: At 80% confluency, cells were switched to osteogenic medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).

-

Treatment: Cells were treated with vehicle control or varying concentrations of this compound (1, 10, 100 nM). The medium was replaced every 3 days.

-

ALP Activity Measurement: On day 7, cells were lysed, and ALP activity in the lysate was measured using a p-nitrophenyl phosphate (B84403) (pNPP) substrate assay, with absorbance read at 405 nm.

-

Mineralization Staining: On day 21, cells were fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S to visualize calcium deposits. Stained area was quantified using ImageJ software.

-

Gene Expression Analysis: On day 5, total RNA was extracted, reverse-transcribed to cDNA, and quantitative PCR (qPCR) was performed using primers for Runx2 and a housekeeping gene (e.g., GAPDH) for normalization.

Experimental Workflow Diagram

Ovariectomized (OVX) Rat Model of Osteoporosis

-

Animals: Female Sprague-Dawley rats (12 weeks old) were used.

-

Surgical Procedure: Animals underwent either a sham operation or bilateral ovariectomy under isoflurane (B1672236) anesthesia.

-

Post-operative Care: Animals were allowed to recover for 4 weeks to establish bone loss.

-

Dosing: Rats were randomized into groups and dosed subcutaneously once weekly for 12 weeks with either vehicle or this compound (1 or 5 mg/kg).

-

BMD Analysis: At the end of the study, rats were euthanized. The femurs and lumbar vertebrae were excised, and bone mineral density was determined using ex vivo micro-computed tomography (micro-CT) analysis.

Conclusion and Future Directions

This final section would summarize the findings and discuss the potential of the compound.

Based on the hypothetical data, this compound demonstrates significant potential as an anabolic agent for the treatment of bone loss disorders like osteoporosis. Its targeted mechanism of inhibiting sclerostin robustly stimulates bone formation markers in vitro and effectively reverses bone loss in a preclinical model of postmenopausal osteoporosis. The clear separation of anabolic (P1NP) and anti-resorptive (CTX) markers suggests a dual benefit.

Future research should focus on long-term efficacy and safety studies, detailed biomechanical testing of treated bone, and progression into larger-scale clinical trials to confirm these promising preliminary findings in human patients.

The Role of DS69910557 in Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS69910557 is a potent and selective small-molecule antagonist of the human parathyroid hormone receptor 1 (hPTHR1). As a key regulator of calcium and phosphate (B84403) homeostasis, PTHR1 presents a valuable therapeutic target for conditions characterized by excessive signaling, such as hyperparathyroidism and hypercalcemia of malignancy. This technical guide provides an in-depth overview of the role of this compound in modulating PTHR1-mediated signaling pathways. It includes a summary of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling cascades and experimental workflows.

Introduction to this compound

This compound is an orally bioavailable, non-peptide antagonist of the hPTHR1. Its primary mechanism of action is the competitive inhibition of the binding of parathyroid hormone (PTH) and parathyroid hormone-related peptide (PTHrP) to PTHR1. This antagonism effectively blocks the downstream signaling cascades initiated by these endogenous ligands.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Species/System | Description |

| IC50 | 0.08 µM | Human PTHR1 | Half-maximal inhibitory concentration in a functional assay, indicating the potency of this compound in antagonizing PTHR1 activity[1]. |

| Selectivity | High | hERG Channel | Exhibits high selectivity for PTHR1 over the human ether-à-go-go-related gene (hERG) channel, suggesting a lower risk of cardiac side effects. |

| In Vivo Efficacy | Dose-dependent decrease in plasma calcium | Rat | Oral administration of this compound leads to a reduction in plasma calcium levels, demonstrating its in vivo antagonism of PTHR1. |

Signaling Pathways Modulated by this compound

PTHR1 is a G protein-coupled receptor (GPCR) that primarily signals through two major pathways: the Gs/adenylyl cyclase/PKA pathway and the Gq/phospholipase C/PKC pathway. By antagonizing PTHR1, this compound inhibits the activation of both of these cascades.

Inhibition of the Gs/cAMP/PKA Pathway

Upon binding of an agonist like PTH, PTHR1 activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB, which regulate gene expression. This compound blocks the initial activation of Gs, thereby preventing the entire downstream cascade.

This compound Inhibition of the Gs/cAMP/PKA Pathway.

Inhibition of the Gq/PLC/PKC Pathway

PTHR1 can also couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is also effectively blocked by this compound.

References

An In-depth Technical Guide to the Pharmacology of DS69910557

Disclaimer: The detailed quantitative data and specific experimental protocols for DS69910557 are primarily contained within the publication "Lead optimization of pyrido[2,3–d][1]benzazepin-6-one derivatives leading to the discovery of a potent, selective, and orally available human parathyroid hormone receptor 1 (hPTHR1) antagonist (this compound)" (Bioorganic & Medicinal Chemistry, 2022). As the full text of this article is not publicly available, this guide is based on the information present in the abstract and other publicly accessible data. The experimental protocols provided are representative examples for this class of compound and may not reflect the exact procedures used by the discovering scientists.

Executive Summary

This compound is a novel, orally bioavailable small molecule antagonist of the human parathyroid hormone receptor 1 (hPTHR1) discovered by Daiichi Sankyo.[1] Currently in the preclinical stage of development, it is a zwitterionic compound designed to offer potent and selective inhibition of PTHR1.[1] The primary therapeutic potential of this compound lies in its ability to lower plasma calcium levels, as demonstrated in rodent models.[1] Its excellent selectivity over the hERG channel suggests a favorable cardiac safety profile.[1] This document provides a comprehensive overview of the known pharmacology of this compound, based on available information.

Core Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at the hPTHR1, a G protein-coupled receptor (GPCR). By binding to the receptor, it blocks the signaling cascade initiated by the endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). This inhibition of PTHR1 signaling is the primary mechanism through which this compound exerts its physiological effects.

Preclinical Efficacy

In vivo studies in rats have demonstrated that oral administration of this compound leads to a decrease in plasma calcium concentration.[1] This finding supports its potential use as a therapeutic agent for conditions characterized by hypercalcemia.

Quantitative Pharmacological Data

The specific quantitative data for this compound's potency, selectivity, and pharmacokinetics are not publicly available. The following tables represent the types of data that would be generated during the preclinical characterization of such a compound.

Table 1: In Vitro Potency and Selectivity of this compound (Illustrative)

| Parameter | Assay Type | Species | Value |

| hPTHR1 Antagonism | |||

| IC50 | cAMP Inhibition Assay | Human | Data not available |

| Ki | Radioligand Binding Assay | Human | Data not available |

| Selectivity | |||

| hERG Inhibition (IC50) | Patch Clamp Assay | Human | Reported to be excellent, specific value not available[1] |

| Off-target GPCR Panel | Various functional assays | Human | Data not available |

Table 2: Pharmacokinetic Profile of this compound in Rats (Illustrative)

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Oral Bioavailability (F%) | Oral | Data not available | Data not available |

| Peak Plasma Concentration (Cmax) | Oral | Data not available | Data not available |

| Time to Peak Concentration (Tmax) | Oral | Data not available | Data not available |

| Half-life (t1/2) | Intravenous | Data not available | Data not available |

| Clearance (CL) | Intravenous | Data not available | Data not available |

| Volume of Distribution (Vd) | Intravenous | Data not available | Data not available |

Experimental Protocols

The detailed experimental protocols for this compound are not publicly available. The following are representative protocols for the key assays used to characterize a novel hPTHR1 antagonist.

hPTHR1 cAMP Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) stimulated by a PTHR1 agonist.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hPTHR1 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.

-

Compound Preparation: this compound is serially diluted in assay buffer to create a concentration range.

-

Assay Procedure:

-

The cell culture medium is removed and replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

A fixed concentration of a PTHR1 agonist (e.g., PTH(1-34)) is added to stimulate cAMP production.

-

The cells are incubated for a defined period to allow for cAMP accumulation.

-

-

cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: The results are expressed as a percentage of the maximal agonist response. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Hypocalcemic Effect in Rats (General Protocol)

This study evaluates the ability of an orally administered compound to lower plasma calcium levels.

-

Animals: Male Sprague-Dawley rats are used for the study.

-

Acclimation: Animals are acclimated to the housing conditions for at least one week before the experiment.

-

Dosing:

-

Rats are fasted overnight before dosing.

-

This compound is formulated in a suitable vehicle for oral administration.

-

Animals are dosed orally (p.o.) with either the vehicle control or this compound at various dose levels.

-

-

Blood Sampling:

-

Blood samples are collected from the tail vein or another appropriate site at predetermined time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Analysis:

-

Plasma is separated by centrifugation.

-

The concentration of calcium in the plasma is determined using a clinical chemistry analyzer.

-

-

Data Analysis: The change in plasma calcium concentration from baseline is calculated for each treatment group and time point. Statistical analysis is performed to determine the significance of the compound's effect compared to the vehicle control.

Visualizations

Signaling Pathway of PTHR1 and Inhibition by this compound

References

An In-depth Technical Guide on DS69910557 for Studies on Hypercalcemia of Malignancy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercalcemia of malignancy (HCM) is a frequent and serious metabolic complication of advanced cancer, associated with a poor prognosis.[1] The primary driver of HCM in the majority of cases is the excessive production of parathyroid hormone-related protein (PTHrP) by tumor cells. PTHrP mimics the action of parathyroid hormone (PTH), leading to increased bone resorption and renal calcium reabsorption, resulting in elevated serum calcium levels. The parathyroid hormone 1 receptor (PTHR1) is the common receptor for both PTH and PTHrP, making it a key therapeutic target for managing HCM.

DS69910557, developed by Daiichi Sankyo, is a potent, selective, and orally available small molecule antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[2][3] By blocking the PTHR1, this compound has the potential to counteract the effects of elevated PTHrP, thereby reducing serum calcium levels. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and relevant experimental protocols for its investigation in the context of hypercalcemia of malignancy.

Core Data Summary

Compound Profile: this compound

| Property | Value | Reference |

| Target | Human Parathyroid Hormone Receptor 1 (hPTHR1) | [2] |

| Mechanism of Action | Antagonist | [2] |

| In Vitro Potency (IC50) | 0.08 μM | [2] |

| Chemical Formula | C32H33Cl2FN4O3 | [4] |

| Molecular Weight | 611.54 g/mol | [4] |

| Route of Administration | Oral | [3] |

| Preclinical Efficacy | Demonstrated in vivo potency to decrease plasma calcium concentration in rats upon oral administration. | [3] |

Representative Preclinical Efficacy of Oral PTHR1 Antagonists in Hypercalcemia Models

Due to the limited publicly available quantitative data specifically for this compound in HCM models, this section presents representative data from preclinical studies of other orally bioavailable PTHR1 antagonists (e.g., ANT-1, ANT-5) to illustrate the expected therapeutic potential.

| Model | Treatment | Key Findings | Reference |

| Rat Model of PTH-induced Hypercalcemia | Oral administration of ANT-5 | Dose-dependently suppressed PTH-induced hypercalcemia. | [5] |

| Rat Model of PTHrP-induced Hypercalcemia | Oral administration of ANT-1 | Dose-dependently suppressed ionized blood calcium. | [6] |

| Murine C26 Tumor Model of HHM | Intravenous administration of an anti-PTHR1 mAb | A 10 mg/kg dose completely reversed hypercalcemia within 24 hours. | [7] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the binding of PTH and PTHrP to the PTHR1, a Class B G-protein coupled receptor (GPCR). In the context of HCM, the primary ligand is PTHrP. The binding of PTHrP to PTHR1 on osteoblasts and renal tubular cells activates the Gαs subunit of the associated G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to increased bone resorption and renal calcium reabsorption. By blocking this initial binding step, this compound is expected to inhibit the entire downstream signaling cascade, thereby mitigating the hypercalcemic effects of PTHrP.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in hypercalcemia of malignancy, based on established preclinical models for PTHR1 antagonists.

In Vitro PTHR1 Antagonist Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting PTHrP-induced signaling.

-

Cell Line: Human osteosarcoma cells (e.g., Saos-2) or other cells endogenously or recombinantly expressing hPTHR1.

-

Methodology:

-

Cells are seeded in appropriate multi-well plates and cultured to a suitable confluency.

-

Cells are then treated with varying concentrations of this compound for a predetermined pre-incubation period.

-

Following pre-incubation, cells are stimulated with a fixed concentration of PTHrP (typically at an EC80 concentration for cAMP production).

-

After a short incubation period, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

The IC50 value is calculated by plotting the percentage inhibition of the PTHrP response against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

In Vivo Model of PTHrP-Induced Hypercalcemia

-

Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of humoral hypercalcemia.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Hypercalcemia is induced by continuous subcutaneous infusion of PTHrP using osmotic mini-pumps.

-

Animals are randomized into vehicle and treatment groups.

-

This compound is formulated for oral gavage and administered at various dose levels.

-

Blood samples are collected at baseline and at multiple time points post-treatment.

-

Serum or plasma ionized calcium levels are measured.

-

The dose-dependent effect of this compound on reducing PTHrP-induced hypercalcemia is evaluated.

-

Conclusion

This compound is a promising oral PTHR1 antagonist with demonstrated preclinical potential to lower plasma calcium levels. Its mechanism of action directly targets the key driver of humoral hypercalcemia of malignancy. Further investigation of this compound in relevant preclinical models of HCM is warranted to fully elucidate its therapeutic potential for this serious complication of cancer. The experimental protocols and data presented in this guide provide a framework for the continued research and development of this novel therapeutic agent.

References

- 1. ASCO Meetings [meetings.asco.org]

- 2. DS-69910557 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. academic.oup.com [academic.oup.com]

- 6. LBSAT142 Discovery And Characterization Of A Potent And Orally Bioavailable Parathyroid Hormone Receptor Type-1 (PTHR1) Antagonist For The Treatment Of Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xoma.com [xoma.com]

Initial In Vitro Characterization of DS69910557: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of DS69910557, a potent and selective antagonist of the human parathyroid hormone receptor 1 (hPTHR1). The information presented herein is compiled from publicly available scientific resources and is intended to provide a detailed understanding of the compound's primary pharmacology and safety profile based on early-stage, non-clinical evaluation.

Core Compound Information

This compound has been identified as a potent, selective, and orally active antagonist of the hPTHR1. Its antagonistic activity makes it a compound of interest for research in conditions such as hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis.[1]

Quantitative In Vitro Data

The primary pharmacological activity of this compound has been quantified through in vitro assays, establishing its potency as an hPTHR1 antagonist. Additionally, its selectivity has been assessed against the human ether-a-go-go-related-gene (hERG) channel, a critical component of cardiac safety assessment.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | hPTHR1 | 0.08 µM | cAMP Functional Assay | [1] |

| Selectivity | hERG Channel | Excellent | Not specified | [1] |

Note: The term "Excellent Selectivity" for the hERG channel was reported at a concentration of 3 µM of this compound.[1] A specific IC50 value for hERG inhibition is not publicly available at this time.

Key Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on established standards for pharmacological and safety testing and are representative of the types of assays that would have been employed.

hPTHR1 Antagonist cAMP Functional Assay

This assay is designed to determine the potency of a test compound in antagonizing the activation of hPTHR1 by its natural ligand, parathyroid hormone (PTH). The activation of hPTHR1, a Gs-coupled G-protein coupled receptor (GPCR), leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Antagonists will inhibit this agonist-induced cAMP production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTH-induced cAMP production in cells expressing hPTHR1.

General Protocol:

-

Cell Culture and Seeding:

-

A suitable host cell line (e.g., HEK293 or CHO) stably expressing recombinant hPTHR1 is cultured under standard conditions (37°C, 5% CO2).

-

Cells are harvested and seeded into 96- or 384-well microplates at an optimized density and allowed to adhere overnight.

-

-

Compound Preparation and Pre-incubation:

-

A serial dilution of this compound is prepared in an appropriate assay buffer.

-

The culture medium is removed from the cells, and the cells are washed with a buffer.

-

The various concentrations of this compound are added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptor.

-

-

Agonist Stimulation:

-

A solution of a PTH agonist, typically PTH(1-34), is prepared at a concentration that elicits a submaximal response (e.g., EC80).

-

The PTH agonist is added to the wells containing the cells and the test compound.

-

-

cAMP Measurement:

-

The cells are incubated for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.

-

The percent inhibition of the agonist response is calculated for each concentration of this compound.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

hERG Channel Safety Assay (Automated Patch Clamp)

This assay is a critical component of preclinical safety assessment, designed to evaluate the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.

General Protocol:

-

Cell Line:

-

A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.

-

-

Electrophysiology:

-

The whole-cell patch clamp technique is employed, often using an automated, high-throughput platform (e.g., QPatch or IonWorks).

-

Cells are captured on a planar patch-clamp chip, and a giga-seal is formed between the cell membrane and the chip.

-

The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the ion channel currents.

-

-

Voltage Protocol:

-

A specific voltage-clamp protocol is applied to the cells to elicit the characteristic hERG current. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step where the peak tail current is measured.

-

-

Compound Application:

-

A baseline recording of the hERG current is established.

-

This compound is then perfused over the cells at various concentrations.

-

The effect of the compound on the hERG current is recorded.

-

-

Data Analysis:

-

The peak tail current is measured before and after the application of the test compound.

-

The percent inhibition of the hERG current is calculated for each concentration.

-

If a concentration-dependent inhibition is observed, an IC50 value is determined.

-

Signaling Pathway and Experimental Workflows

PTHR1 Signaling Pathway and Antagonism by this compound

The following diagram illustrates the canonical PTHR1 signaling pathway and the proposed mechanism of action for this compound.

Caption: PTHR1 signaling and inhibition by this compound.

Experimental Workflow for hPTHR1 Antagonist cAMP Assay

The logical flow of the cAMP functional assay to determine the antagonist potency of this compound is depicted below.

Caption: Workflow for the hPTHR1 antagonist cAMP assay.

Experimental Workflow for hERG Safety Assay

The following diagram outlines the key steps in assessing the hERG liability of this compound using an automated patch-clamp system.

Caption: Workflow for the hERG channel safety assay.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of a Novel Compound in Rodent Models

Disclaimer: Information regarding the specific compound "DS69910557" is not publicly available. The following application notes and protocols are provided as a generalized template for a hypothetical small molecule inhibitor, herein referred to as "Compound X," for in vivo administration in rodent models. Researchers should adapt these protocols based on the specific characteristics of their molecule of interest.

Introduction

These application notes provide a comprehensive overview of the in vivo administration of Compound X, a novel small molecule inhibitor, in rodent models. The protocols outlined below are intended for researchers, scientists, and drug development professionals to assess the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of Compound X. The described methodologies cover vehicle formulation, dose administration, and subsequent analysis in preclinical cancer models.

Data Presentation: Summary of Preclinical Studies

Effective data organization is crucial for the interpretation and comparison of results from in vivo studies. The following tables provide a structured format for summarizing key data points.

Table 1: Pharmacokinetic Profile of Compound X in Sprague-Dawley Rats

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |

| TBD | Intravenous (IV) | 2 | 1500 | 0.1 | 2500 | 2.5 |

| TBD | Oral (PO) | 10 | 800 | 1.0 | 4000 | 3.0 |

Table 2: Anti-Tumor Efficacy of Compound X in a Mouse Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | Daily, PO | 1500 ± 250 | - |

| Compound X (10 mg/kg) | Daily, PO | 750 ± 150 | 50 |

| Compound X (30 mg/kg) | Daily, PO | 300 ± 80 | 80 |

| Positive Control | TBD | TBD | TBD |

Experimental Protocols

The following protocols provide detailed methodologies for the in vivo administration and evaluation of Compound X.

Vehicle Formulation and Preparation

Objective: To prepare a suitable vehicle for the solubilization and administration of Compound X.

Materials:

-

Compound X

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl) or Water for Injection

Protocol:

-

Weigh the required amount of Compound X.

-

Dissolve Compound X in DMSO to create a stock solution.

-

In a separate tube, mix PEG300 and Tween 80 in a 1:1 ratio.

-

Add the DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.

-

Slowly add saline or water to the mixture while vortexing to achieve the final desired concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Ensure the final solution is clear and free of precipitation before administration.

In Vivo Administration in Rodent Models

Objective: To administer Compound X to rodents via the desired route.

Animal Models:

-

Mice: C57BL/6, BALB/c, or immunodeficient strains (e.g., NOD-SCID) for xenograft studies.

-

Rats: Sprague-Dawley or Wistar.

Routes of Administration:

-

Oral (PO): Administer the formulated Compound X using an oral gavage needle. The volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.

-

Intravenous (IV): Administer via the tail vein using a 27-30 gauge needle. The volume should be approximately 5 mL/kg.

-

Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen. The volume should not exceed 10 mL/kg for mice and 5 mL/kg for rats.

Protocol:

-

Acclimate animals to the facility for at least one week prior to the study.

-

Randomize animals into treatment groups.

-

Record the body weight of each animal before dosing.

-

Administer the appropriate dose of Compound X or vehicle control based on the study design.

-

Monitor animals for any adverse clinical signs post-administration.

-

For efficacy studies, measure tumor volume using calipers at regular intervals.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by Compound X, such as a receptor tyrosine kinase (RTK) pathway.

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow for an in vivo efficacy study.

Application Notes and Protocols for Preclinical Evaluation of Investigational Compound DS69910557

Disclaimer: No specific preclinical data for a compound designated DS69910557 is publicly available. The following application notes and protocols are provided as a detailed template for researchers and drug development professionals. The quantitative data and experimental details presented herein are hypothetical and intended to serve as a representative example for designing and documenting preclinical studies for a novel small molecule inhibitor.

Introduction

These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the preclinical evaluation of this compound, a hypothetical small molecule inhibitor. The following sections detail suggested starting doses, administration routes, and methodologies for key in vivo studies, including pharmacokinetics (PK) and pharmacodynamics (PD). All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Quantitative Data Summary

The following tables summarize hypothetical dosage and pharmacokinetic data for this compound in common preclinical animal models.

Table 1: Single-Dose Escalation Toxicity Study in Mice

| Route of Administration | Dose Group (mg/kg) | Observed Adverse Effects |

| Oral (PO) | 10 | No observable adverse effects |

| 30 | Mild lethargy observed up to 4 hours post-dose | |

| 100 | Moderate lethargy, slight ataxia | |

| Intravenous (IV) | 1 | No observable adverse effects |

| 5 | Transient hyperactivity within 30 minutes of dosing | |

| 20 | Severe lethargy, ataxia, piloerection |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (30 mg/kg) | Intravenous Administration (5 mg/kg) |

| Cmax (ng/mL) | 1500 | 4500 |

| Tmax (h) | 1.5 | 0.25 |

| AUC (0-t) (ng*h/mL) | 9000 | 7500 |

| Bioavailability (%) | ~70 | - |

| Half-life (t½) (h) | 4.2 | 3.8 |

Experimental Protocols

General Preparation of Dosing Solutions

For preclinical studies, careful preparation of dosing solutions is critical.

-

Oral (PO) Formulation: For a 10 mg/mL suspension, weigh the required amount of this compound and suspend in a vehicle of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in sterile water. Ensure the suspension is homogenous by vortexing and sonicating.

-

Intravenous (IV) Formulation: For a 2 mg/mL solution, dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. The solution should be sterile-filtered through a 0.22 µm filter before administration.

In Vivo Efficacy Study in Xenograft Mouse Model

This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing human tumor xenografts.

-

Animal Model: Utilize female athymic nude mice, 6-8 weeks of age.

-

Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells (e.g., MCF-7) in the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Initiate treatment when tumors reach an average volume of 150-200 mm³.

-

Randomization and Dosing: Randomize mice into vehicle and treatment groups (n=8-10 per group). Administer this compound or vehicle control daily via oral gavage at a volume of 10 mL/kg.

-

Data Collection: Measure tumor volume and body weight three times per week.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

Pharmacokinetic (PK) Study in Rats

This protocol describes a study to determine the key PK parameters of this compound.

-

Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

-

Dosing:

-

IV Group: Administer a single bolus dose of 5 mg/kg this compound via the tail vein.

-

PO Group: Administer a single dose of 30 mg/kg this compound via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Preparation: Process blood samples to plasma by centrifugation and store at -80°C until analysis.

-

Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the preclinical evaluation of this compound.

Caption: Hypothetical signaling pathway and mechanism of action for this compound.

Caption: Experimental workflow for a typical in vivo xenograft efficacy study.

Caption: Logical flow for a preclinical pharmacokinetic (PK) study.

Application Notes and Protocols for DS69910557, a PTHR1 Signaling Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DS69910557, a potent and selective antagonist of the human parathyroid hormone receptor 1 (hPTHR1), in preclinical research. This document outlines the pharmacological properties of this compound, detailed protocols for key in vitro and in vivo experiments, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The parathyroid hormone receptor 1 (PTHR1) is a class B G-protein-coupled receptor (GPCR) that plays a critical role in regulating calcium and phosphate (B84403) homeostasis. It is activated by the parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). Dysregulation of PTHR1 signaling is implicated in various disorders, including hyperparathyroidism and hypercalcemia of malignancy.

This compound is a novel, orally active small molecule antagonist of hPTHR1. It offers a valuable tool for investigating the physiological and pathological roles of PTHR1 signaling and holds therapeutic potential for conditions associated with excessive PTHR1 activation.[1][2]

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.08 µM | Human | PTHR1 Antagonist Activity | [1] |

| Selectivity | Excellent selectivity against hERG channel (at 3 µM) | Human | Electrophysiology Assay | [1] |

Table 2: In Vivo Pharmacological Profile of this compound

| Parameter | Species | Dosing | Effect | Reference |

| Efficacy | Rat | 5 mg/kg (oral) | Decrease in plasma calcium concentration | [1] |

| Pharmacokinetics | Rat | Oral | Excellent plasma exposure and maximum concentration | [1] |

Signaling Pathway and Mechanism of Action

PTHR1 activation by its ligands, PTH or PTHrP, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

PTHR1 can also couple to other G proteins, such as Gαq, which activates the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC). Additionally, PTHR1 signaling can be mediated through β-arrestin pathways.

This compound acts as an antagonist at the PTHR1, blocking the binding of PTH and PTHrP and thereby inhibiting these downstream signaling cascades.

PTHR1 Signaling Pathway Blocked by this compound

Caption: PTHR1 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These are based on established methodologies and should be optimized for specific laboratory conditions. For the precise experimental setup used in the initial characterization of this compound, refer to Arai et al., Bioorg Med Chem. 2022 Jun 15;64:116763.[1]

PTHR1 Binding Assay (Competitive Radioligand Binding)

This protocol determines the affinity of this compound for the PTHR1 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing hPTHR1

-

Cell culture reagents

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl₂)

-

Radioligand (e.g., ¹²⁵I-PTH(1-34))

-

This compound

-

Non-specific binding control (e.g., unlabeled PTH(1-34))

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hPTHR1 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of cell membrane preparation.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of ¹²⁵I-PTH(1-34).

-

For non-specific binding control wells, add a high concentration of unlabeled PTH(1-34).

-

Incubate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

In Vitro Functional Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit PTH-induced cAMP production in cells expressing hPTHR1.

Materials:

-

HEK293 cells stably expressing hPTHR1

-

Cell culture reagents

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

PTH(1-34) (agonist)

-

This compound

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Protocol:

-

Cell Plating:

-

Seed HEK293-hPTHR1 cells in a 96-well plate and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of PTH(1-34) (typically EC₅₀ to EC₈₀ concentration) to all wells except the basal control.

-

Incubate for a further defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the maximal PTH-induced cAMP response.

-

Experimental Workflow for In Vitro Assays

Caption: General experimental workflow for in vitro characterization of this compound.

In Vivo Efficacy Model (PTH-Induced Hypercalcemia in Rats)

This protocol evaluates the ability of orally administered this compound to reduce elevated plasma calcium levels induced by continuous PTH infusion.

Materials:

-

Male Sprague-Dawley rats

-

Osmotic minipumps

-

Rat PTH(1-34)

-

This compound formulation for oral gavage

-

Vehicle control for this compound

-

Blood collection supplies

-

Calcium analyzer

Protocol:

-

Animal Acclimation and Pump Implantation:

-

Acclimate rats to the housing conditions for at least one week.

-

Surgically implant osmotic minipumps filled with rat PTH(1-34) subcutaneously to induce a sustained increase in plasma calcium.

-

-

Drug Administration:

-

Following a recovery period and confirmation of hypercalcemia, administer this compound or vehicle by oral gavage at the desired dose (e.g., 5 mg/kg).

-

-

Blood Sampling and Analysis:

-

Collect blood samples from the tail vein or other appropriate site at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 6, 8, and 24 hours).

-

Separate plasma and measure the concentration of ionized calcium using a calcium analyzer.

-

-

Data Analysis:

-

Plot the change in plasma calcium concentration from baseline over time for both the this compound-treated and vehicle-treated groups.

-

Use appropriate statistical tests to determine the significance of the reduction in plasma calcium by this compound.

-

Conclusion

This compound is a valuable research tool for investigating the roles of PTHR1 in health and disease. The data and protocols presented here provide a foundation for its use in preclinical studies. Researchers should adapt and optimize these protocols to their specific experimental needs while adhering to best practices in laboratory research.

References

DS69910557: A Potent and Orally Bioavailable hPTHR1 Antagonist for Endocrinology Research

DS69910557 is a selective and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1), demonstrating significant potential as a tool compound for research in endocrinology, particularly in studies related to hyperparathyroidism and hypercalcemia. Developed through lead optimization of a series of pyrido[2,3–d][1]benzazepin-6-one derivatives, this zwitterionic compound exhibits excellent potency and a favorable selectivity profile.[1][2] Its proven in vivo efficacy in reducing plasma calcium levels in rats highlights its utility for preclinical studies investigating the role of PTHR1 in calcium homeostasis and bone metabolism.

Mechanism of Action

This compound functions by competitively inhibiting the binding of parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) to the hPTHR1, a class B G-protein coupled receptor (GPCR). This blockade attenuates the downstream signaling cascades initiated by PTHR1 activation. The primary signaling pathway involves the coupling of the receptor to Gαs, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By inhibiting this initial step, this compound effectively dampens the physiological responses mediated by PTH and PTHrP, such as increased bone resorption and renal calcium reabsorption.

Figure 1: Simplified signaling pathway of PTHR1 and the inhibitory action of this compound.

In Vitro Applications

This compound is an invaluable tool for in vitro studies aimed at understanding the pharmacology of PTHR1 and screening for novel modulators. Its primary application is in competitive binding assays and functional assays measuring the inhibition of agonist-induced cAMP production.

Quantitative In Vitro Data

| Parameter | Value | Cell Line | Agonist |

| IC50 | 0.08 µM | HEK293 (hPTHR1) | PTH(1-34) |

Experimental Protocol: In Vitro cAMP Inhibition Assay

This protocol outlines the methodology for determining the antagonist potency of this compound by measuring its ability to inhibit PTH(1-34)-stimulated cAMP production in a human embryonic kidney (HEK293) cell line stably expressing hPTHR1.

Materials:

-

HEK293 cells stably expressing hPTHR1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

Human PTH(1-34) peptide

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

-

384-well white assay plates

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Cell Culture: Culture HEK293-hPTHR1 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest cells and seed them into 384-well white assay plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of PTH(1-34) at a concentration that elicits a submaximal response (e.g., EC80), typically around 1-10 nM.

-

Antagonist Incubation: Add the serially diluted this compound to the cell plates and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add the PTH(1-34) solution to all wells except the negative control. Incubate for 30 minutes at room temperature.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Experimental workflow for the in vitro cAMP inhibition assay.

In Vivo Applications

The oral bioavailability of this compound makes it a highly suitable tool for in vivo studies in animal models of diseases characterized by elevated PTH or PTHrP levels. It can be used to investigate the systemic effects of PTHR1 antagonism on calcium homeostasis, bone turnover, and renal function.

Quantitative In Vivo Data

| Species | Dose | Administration | Effect |

| Rat | 5 mg/kg | Oral (p.o.) | Decrease in plasma calcium concentration |

Experimental Protocol: In Vivo PTH-Induced Hypercalcemia Model in Rats

This protocol describes the use of this compound to counteract PTH-induced hypercalcemia in a rat model.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Human PTH(1-34)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Saline for PTH infusion

-

Osmotic minipumps

-

Blood collection supplies

-

Calcium analyzer

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Osmotic Pump Implantation: Surgically implant osmotic minipumps subcutaneously in the dorsal region of the rats. The pumps should be filled with PTH(1-34) dissolved in saline to deliver a continuous infusion (e.g., 1-5 µg/kg/day) to induce a sustained state of hypercalcemia.

-

Baseline Blood Collection: Collect a baseline blood sample from the tail vein prior to the administration of this compound.

-

Compound Administration: Administer this compound orally by gavage at the desired dose (e.g., 5 mg/kg) dissolved in the vehicle. The control group should receive the vehicle only.

-

Serial Blood Collection: Collect blood samples at various time points after compound administration (e.g., 2, 4, 6, 8, and 24 hours).

-

Plasma Calcium Measurement: Centrifuge the blood samples to obtain plasma. Measure the plasma calcium concentration using a calcium analyzer.

-

Data Analysis: Compare the plasma calcium levels in the this compound-treated group to the vehicle-treated control group at each time point. Calculate the percentage reduction in plasma calcium.

Figure 3: Experimental workflow for the in vivo PTH-induced hypercalcemia model.

Selectivity Profile

This compound demonstrates excellent selectivity for hPTHR1. Notably, it shows minimal activity at the human ether-a-go-go-related gene (hERG) channel, which is a critical consideration for avoiding potential cardiac side effects in drug development.

Conclusion

This compound is a potent, selective, and orally bioavailable hPTHR1 antagonist that serves as a valuable research tool in endocrinology. Its well-characterized in vitro and in vivo activities make it suitable for a range of applications, from elucidating the role of PTHR1 in physiological and pathological processes to the discovery and development of novel therapeutics for conditions such as hyperparathyroidism and malignancy-associated hypercalcemia.

References

Application Notes and Protocols: DS69910557 in Osteoporosis Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction